Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate
Overview
Description
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The resulting 3,4,5-trihydroxybenzoic acid methyl ester is then methylated using dimethyl sulfate to produce 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate is then condensed with diiodomethane under basic conditions to form 5-methoxy-3,4-methylenedioxybenzoic acid methyl ester .
Industrial Production Methods
Industrial production methods for methyl 6-methoxy-1,3-benzodioxole-5-carboxylate typically involve large-scale esterification and methylation reactions, followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and modulating microtubule assembly . The compound’s methylenedioxy functional group plays a crucial role in its biological activity by interacting with cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar methylenedioxy functional group.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A related compound with an aldehyde group instead of an ester group.
1,3-Benzodioxole-5-carboxylic acid: A compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methoxy and methylenedioxy groups contribute to its stability and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 6-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-4-9-8(14-5-15-9)3-6(7)10(11)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
AYYHDZNQIFHHAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)OC)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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